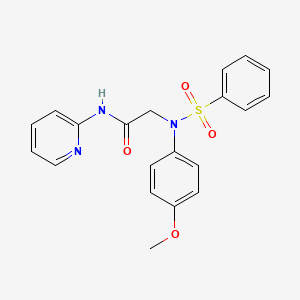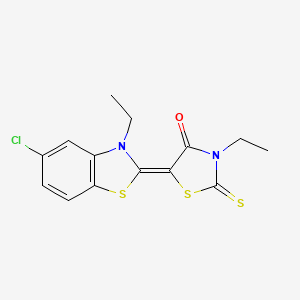
5-(4-nitrophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-nitrophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a nitrophenoxy group, a tetrahydrofuran ring, and an isoindole-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the isoindole-dione core. This can be achieved through the reaction of phthalic anhydride with an amine, followed by nitration to introduce the nitrophenoxy group. The tetrahydrofuran ring is then attached via a nucleophilic substitution reaction, using appropriate reagents and conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-nitrophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine, leading to the formation of aminophenoxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce aminophenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential as a pharmaceutical intermediate could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties may be exploited in the creation of advanced materials for various industrial applications.
Mécanisme D'action
The mechanism by which 5-(4-nitrophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the tetrahydrofuran ring and isoindole-dione core provide structural stability and facilitate binding to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-nitrophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione: shares similarities with other nitrophenoxy and isoindole-dione derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties
Propriétés
IUPAC Name |
5-(4-nitrophenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c22-18-16-8-7-14(27-13-5-3-12(4-6-13)21(24)25)10-17(16)19(23)20(18)11-15-2-1-9-26-15/h3-8,10,15H,1-2,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFIAUBBOAMFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5168389.png)
![3-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole;oxalic acid](/img/structure/B5168411.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-methylsulfanylbutanoic acid](/img/structure/B5168418.png)
acetic acid](/img/structure/B5168425.png)
![1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea](/img/structure/B5168428.png)
![2-Phenoxyethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5168435.png)
![4-(4-pyrrolidin-1-ylsulfonylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide](/img/structure/B5168448.png)

![4-methoxy-N,3-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5168453.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5168468.png)

